molecular formula C13H15BrN2O3 B5821238 4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde

4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde

Cat. No. B5821238
M. Wt: 327.17 g/mol
InChI Key: ZAZYCTLUDOLFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Boc-4-Bromo-Phg-CHO and is a useful intermediate for the synthesis of various biologically active molecules.

Mechanism of Action

The mechanism of action of Boc-4-Bromo-Phg-CHO is not fully understood. However, it is believed to act as a reactive aldehyde, which can react with various nucleophiles, such as amino acids and proteins. This reaction can lead to the formation of covalent adducts, which can affect the activity of the target molecule.
Biochemical and Physiological Effects:
Boc-4-Bromo-Phg-CHO has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. It has also been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using Boc-4-Bromo-Phg-CHO in lab experiments include its high purity, stability, and ease of handling. However, the limitations of using Boc-4-Bromo-Phg-CHO include its high cost and limited availability.

Future Directions

There are several future directions for research involving Boc-4-Bromo-Phg-CHO. One direction is to explore its potential as an intermediate in the synthesis of novel biologically active molecules. Another direction is to investigate its potential as a tool for studying the activity of various enzymes and proteins. Additionally, further research is needed to fully understand the mechanism of action of Boc-4-Bromo-Phg-CHO and its potential applications in various fields.
Conclusion:
In conclusion, Boc-4-Bromo-Phg-CHO is a useful intermediate for the synthesis of various biologically active molecules. It has been extensively used in scientific research and has shown promising results in various applications. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

Boc-4-Bromo-Phg-CHO is synthesized by the reaction of 4-bromophenol with Boc-protected piperazine in the presence of an acid catalyst. The resulting product is then oxidized to produce Boc-4-Bromo-Phg-CHO. This synthesis method has been widely used in the production of various biologically active molecules.

Scientific Research Applications

Boc-4-Bromo-Phg-CHO has been extensively used in scientific research for the synthesis of various biologically active molecules. It has been used as an intermediate in the synthesis of inhibitors of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. It has also been used as an intermediate in the synthesis of selective inhibitors of the histone deacetylase enzyme, which is involved in the regulation of gene expression.

properties

IUPAC Name

4-[2-(4-bromophenoxy)acetyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c14-11-1-3-12(4-2-11)19-9-13(18)16-7-5-15(10-17)6-8-16/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZYCTLUDOLFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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